Cas no 2297-24-7 (4-Methoxybenzene-1-sulfonyl bromide)
4-Methoxybenzene-1-sulfonyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxybenzene-1-sulfonyl bromide
- DTXCID70468673
- DTXSID20517867
- HS-4370
- SCHEMBL4305491
- EN300-7542521
- 4-METHOXYBENZENESULFONYL BROMIDE
- Benzenesulfonyl bromide, 4-methoxy-
- 2297-24-7
-
- Inchi: 1S/C7H7BrO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
- InChI Key: YSFCREAOVCDYCH-UHFFFAOYSA-N
- SMILES: BrS(C1C=CC(=CC=1)OC)(=O)=O
Computed Properties
- Exact Mass: 249.92993g/mol
- Monoisotopic Mass: 249.92993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 51.8Ų
4-Methoxybenzene-1-sulfonyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7542521-0.05g |
4-methoxybenzene-1-sulfonyl bromide |
2297-24-7 | 95% | 0.05g |
$212.0 | 2024-05-23 | |
| Enamine | EN300-7542521-0.1g |
4-methoxybenzene-1-sulfonyl bromide |
2297-24-7 | 95% | 0.1g |
$317.0 | 2024-05-23 | |
| Enamine | EN300-7542521-0.25g |
4-methoxybenzene-1-sulfonyl bromide |
2297-24-7 | 95% | 0.25g |
$452.0 | 2024-05-23 | |
| Enamine | EN300-7542521-0.5g |
4-methoxybenzene-1-sulfonyl bromide |
2297-24-7 | 95% | 0.5g |
$713.0 | 2024-05-23 | |
| Enamine | EN300-7542521-1.0g |
4-methoxybenzene-1-sulfonyl bromide |
2297-24-7 | 95% | 1.0g |
$914.0 | 2024-05-23 | |
| Enamine | EN300-7542521-2.5g |
4-methoxybenzene-1-sulfonyl bromide |
2297-24-7 | 95% | 2.5g |
$1791.0 | 2024-05-23 | |
| Enamine | EN300-7542521-5.0g |
4-methoxybenzene-1-sulfonyl bromide |
2297-24-7 | 95% | 5.0g |
$2650.0 | 2024-05-23 | |
| Enamine | EN300-7542521-10.0g |
4-methoxybenzene-1-sulfonyl bromide |
2297-24-7 | 95% | 10.0g |
$3929.0 | 2024-05-23 | |
| Aaron | AR002MG7-50mg |
Benzenesulfonyl bromide, 4-methoxy- |
2297-24-7 | 95% | 50mg |
$317.00 | 2025-02-13 | |
| Aaron | AR002MG7-100mg |
Benzenesulfonyl bromide, 4-methoxy- |
2297-24-7 | 95% | 100mg |
$461.00 | 2025-02-13 |
4-Methoxybenzene-1-sulfonyl bromide Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-Methoxybenzene-1-sulfonyl bromide
Comprehensive Guide to 4-Methoxybenzene-1-sulfonyl bromide (CAS No. 2297-24-7): Properties, Applications, and Industry Insights
4-Methoxybenzene-1-sulfonyl bromide (CAS No. 2297-24-7) is a specialized sulfonyl bromide derivative widely recognized in organic synthesis and pharmaceutical research. This compound, also referred to as p-methoxybenzenesulfonyl bromide, features a methoxy group (-OCH3) at the para position of a benzene ring, enhancing its reactivity in nucleophilic substitution reactions. Its molecular formula, C7H7BrO3S, and precise structural attributes make it invaluable for constructing complex molecules, particularly in peptide coupling and catalyst design.
In recent years, the demand for high-purity sulfonylating agents like 4-Methoxybenzene-1-sulfonyl bromide has surged, driven by advancements in green chemistry and sustainable synthesis. Researchers frequently search for "CAS 2297-24-7 solubility" or "p-methoxybenzenesulfonyl bromide stability," reflecting its critical role in optimizing reaction conditions. The compound’s compatibility with aqueous and non-polar solvents expands its utility in diverse experimental setups, aligning with trends toward solvent-free methodologies.
From a synthetic perspective, 4-Methoxybenzene-1-sulfonyl bromide excels as a sulfonylation reagent, enabling the introduction of sulfonyl groups into target molecules. This property is pivotal in designing biologically active intermediates, such as sulfonamide-based drugs, which dominate queries like "sulfonyl bromide in drug discovery." Its electron-rich aromatic ring further facilitates electrophilic aromatic substitutions, a topic frequently explored in mechanistic organic chemistry studies.
Handling and storage recommendations for CAS No. 2297-24-7 emphasize its sensitivity to moisture and light, prompting searches for "4-Methoxybenzene-1-sulfonyl bromide storage guidelines." Best practices include using desiccants and amber glass containers to preserve stability. Such precautions resonate with laboratory safety trends, particularly in high-throughput screening environments where compound integrity is paramount.
The compound’s applications extend to material science, where it serves as a precursor for polymeric sulfonates—a hotspot for queries like "sulfonyl bromide monomers." Innovations in conductive polymers and ion-exchange membranes leverage its reactivity, aligning with the growing emphasis on renewable energy materials. This interdisciplinary relevance underscores its versatility beyond traditional organic synthesis.
Analytical characterization of 4-Methoxybenzene-1-sulfonyl bromide typically involves NMR spectroscopy and mass spectrometry, addressing common search terms such as "CAS 2297-24-7 spectral data." These techniques confirm its purity and structural fidelity, critical for reproducibility in method development—a priority in academic and industrial research alike.
In summary, 4-Methoxybenzene-1-sulfonyl bromide (CAS No. 2297-24-7) remains a cornerstone in modern chemistry, bridging gaps between small-molecule synthesis and functional materials. Its alignment with trending research themes—from catalysis to sustainability—ensures enduring relevance, making it a staple for chemists navigating the evolving landscape of molecular design.
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